molecular formula C14H10FNO2 B1461345 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile CAS No. 1153105-84-0

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile

Cat. No.: B1461345
CAS No.: 1153105-84-0
M. Wt: 243.23 g/mol
InChI Key: NZFRIAJXZSXISB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile: is an organic compound with the molecular formula C14H10FNO2 and a molecular weight of 243.24 g/mol . This compound is characterized by the presence of a fluoro group, a methoxyphenoxy group, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-fluoro-4-(2-methoxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-17-13-4-2-3-5-14(13)18-12-7-6-10(9-16)8-11(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRIAJXZSXISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2-methoxyphenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro and methoxyphenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(2-methoxyphenoxy)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of fluoro, methoxyphenoxy, and nitrile groups makes it a versatile compound for various applications.

Biological Activity

3-Fluoro-4-(2-methoxyphenoxy)benzonitrile, with the molecular formula C14H10FNO2C_{14}H_{10}FNO_2 and a molecular weight of 243.24 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound's unique structure, characterized by the presence of a fluoro group, a methoxyphenoxy moiety, and a nitrile functional group, suggests various interactions with biological systems.

The synthesis of this compound typically involves the reaction between 3-fluorobenzonitrile and 2-methoxyphenol. This reaction is often catalyzed by potassium carbonate in a solvent such as dimethylformamide (DMF) under elevated temperatures. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can yield different derivatives useful in research and industry.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluoro and methoxyphenoxy groups enhance its binding affinity to various enzymes or receptors, while the nitrile group may participate in hydrogen bonding, influencing the compound's efficacy.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Mechanism : The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Case Study : In a study assessing compounds for anti-inflammatory activity, this compound showed significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharides.
  • Mechanism : This effect is likely mediated through the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAnticancer, Anti-inflammatoryFluoro and methoxyphenoxy groups
3-Fluoro-4-methylbenzonitrileStructureLimited biological activityLacks methoxyphenoxy group
4-Fluoro-3-(trifluoromethoxy)benzonitrileStructureAnticancer potentialContains trifluoromethoxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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